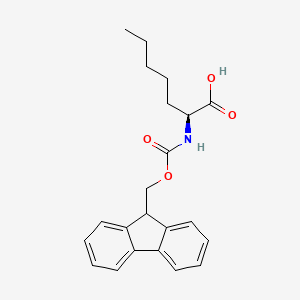

![molecular formula C28H12F12N2 B3067522 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline CAS No. 1228032-35-6](/img/structure/B3067522.png)

3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline

Übersicht

Beschreibung

The compound is a phenanthroline derivative with two 3,5-bis(trifluoromethyl)phenyl groups attached at the 3 and 8 positions . Phenanthrolines are often used as ligands in coordination chemistry due to their ability to donate electrons through the nitrogen atoms .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving isocyanates . For example, 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in various organic transformations .Wissenschaftliche Forschungsanwendungen

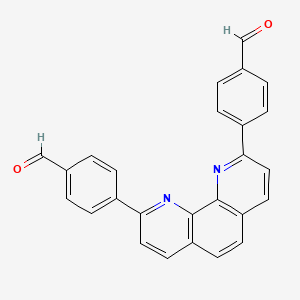

Photophysical Properties and Ruthenium(II) Complexes

The compound has been utilized in synthesizing novel ruthenium complexes. These complexes, formed through palladium-catalyzed cross-coupling reactions, exhibit significant photophysical properties. Characterization through NMR, UV/Vis spectroscopy, and electrochemical measurements highlights their potential in various applications, including light-absorbing materials and catalysts (Karnahl et al., 2009).

Catalytic Applications in Organic Transformations

1,10-Phenanthroline derivatives have found applications in catalysis. For instance, the use of Phen-based periodic mesoporous organosilica in cobalt-catalyzed alkyne hydrosilylation demonstrates the compound's versatility in facilitating organic transformations. This application underscores its role in enhancing catalytic efficiency and selectivity (Lin et al., 2023).

Luminescent Properties in Lanthanide Complexes

The compound contributes to the development of luminescent lanthanide complexes. These complexes, featuring rare earth elements like europium and samarium, show potential in creating materials with unique luminescent properties, useful in lighting and display technologies (Shi et al., 2013).

Fluorescent Chemosensors

Another significant application is in the development of fluorescent chemosensors, particularly for metal ions like Zn2+. The electron-donating effects of specific substituents in 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline derivatives enhance their sensing abilities, proving useful in biological and environmental monitoring (Zhang et al., 2012).

Ion-Sensing in Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been investigated for their ion-sensing properties. These properties are critical in the design of new materials for ion detection and separation processes, particularly in industrial and environmental applications (Wu et al., 2008).

Applications in Organic Light-Emitting Diodes (OLEDs)

The compound is instrumental in the synthesis of materials for OLEDs. Its derivatives have been used as host materials in OLEDs, contributing to enhanced luminance and efficiency. This application highlights its role in the advancement of display and lighting technologies (Ge et al., 2008).

Electron Transport in Tandem OLEDs

Furthering its use in OLEDs, phenanthroline-based compounds have been developed for efficient charge generation in tandem OLEDs. These compounds demonstrate high electron mobility and stability, making them suitable for creating more efficient and durable OLEDs (Kim et al., 2017).

Near-IR Luminescent Properties in Lanthanide Complexes

The compound's derivatives have been used to sensitize rare earths for near-infrared luminescence. This application is significant in the fields of telecommunications and medical imaging, where near-IR luminescent materials are essential (Hou et al., 2013).

Photophysical and Electrochemical Properties in Optical Sensors

The compound has been employed in the synthesis of ruthenium complexes for use as optical sensors. These sensors, with varied fluorescence intensity responses, are important in environmental monitoring and medical diagnostics (Jeong et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

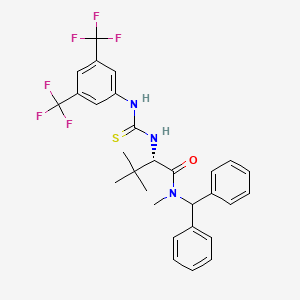

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

Similar compounds like n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline might have a similar mode of action.

Biochemical Pathways

Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound might also be involved in various biochemical pathways.

Result of Action

Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound might also have significant effects at the molecular and cellular levels.

Action Environment

The stability and efficacy of similar compounds in different environments are crucial considerations in their use as organocatalysts .

Eigenschaften

IUPAC Name |

3,8-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12F12N2/c29-25(30,31)19-5-15(6-20(9-19)26(32,33)34)17-3-13-1-2-14-4-18(12-42-24(14)23(13)41-11-17)16-7-21(27(35,36)37)10-22(8-16)28(38,39)40/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMQNTAXGBCGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12F12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)

![(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3067509.png)

![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/structure/B3067544.png)